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molecular formula C8H17NO3 B1334407 3-(Boc-amino)-1-propanol CAS No. 58885-58-8

3-(Boc-amino)-1-propanol

Cat. No. B1334407
M. Wt: 175.23 g/mol
InChI Key: XDJCYKMWJCYQJM-UHFFFAOYSA-N
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Patent
US04430346

Procedure details

Into 30 ml of methanol, was dissolved 1.5 g (20 mmoles) of 3-amino-1-propanol followed by the addition of 4.8 g (20 mmoles) of S-tert-butoxycarbonyl-4,6-dimethyl-2-mercaptopyrimdine (a product of Kokusan Kagaku Co.). After stirring for 6 hours, the reaction mixture was evaporated to drynes, dissolved in 200 ml of chloroform, and washed with 200 ml of water. The chloroform layer was concentrated and subjected to column chromatography using 300 g of silica gel (Wako Gel® C-200) and a toluene-ethyl acetate (1:1 by volume) mixture as a developing solvent. The Fraction Nos. 82 to 151 (each 15 ml in volume) were combined and evaporated to obtain 2.95 g (84% yield) of 3-tert-butoxycarbonylamino-1-propanol in the form of colorless oil.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][OH:5].[C:6]([O:10][C:11](SC1N=C(C)C=C(C)N=1)=[O:12])([CH3:9])([CH3:8])[CH3:7]>CO>[C:6]([O:10][C:11]([NH:1][CH2:2][CH2:3][CH2:4][OH:5])=[O:12])([CH3:9])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)SC1=NC(=CC(=N1)C)C
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
NCCCO
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated to drynes
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 200 ml of chloroform
WASH
Type
WASH
Details
washed with 200 ml of water
CONCENTRATION
Type
CONCENTRATION
Details
The chloroform layer was concentrated
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.95 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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